N-(2-chlorophenyl)-2H-chromene-3-carboxamide
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Overview
Description
N-(2-chlorophenyl)-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Mode of Action
The exact mode of action of N-(2-chlorophenyl)-2H-chromene-3-carboxamide It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by This compound . Based on its structural similarity to other compounds, it may influence pathways involving signal transduction, enzyme regulation, or cellular metabolism .
Pharmacokinetics
The pharmacokinetic properties of This compound These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of This compound are largely unknown due to the lack of specific target and pathway information. Based on its structural similarity to other compounds, it may have potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of This compound . Specific details about how these factors affect this compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2H-chromene-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-amino-2H-chromene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
N-(2-chlorophenyl)-2H-chromene-3-carboxamide can be compared with other similar compounds such as:
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
Uniqueness: The presence of the chromene ring and the specific substitution pattern in this compound gives it unique chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-6-2-3-7-14(13)18-16(19)12-9-11-5-1-4-8-15(11)20-10-12/h1-9H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFMTOPWZKCFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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